N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
The compound N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a sulfur-containing acetamide derivative featuring a substituted imidazole core. Its structure includes:
- 4-Chlorophenyl groups at both the 1-position of the imidazole ring and the acetamide nitrogen.
- A 4-methylphenyl substituent at the 5-position of the imidazole.
- A sulfanyl (thioether) bridge linking the imidazole to the acetamide moiety.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(4-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3OS/c1-16-2-4-17(5-3-16)22-14-27-24(29(22)21-12-8-19(26)9-13-21)31-15-23(30)28-20-10-6-18(25)7-11-20/h2-14H,15H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATFIFGIQVKMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C24H20ClN5OS. Its structure features multiple aromatic rings, which are crucial for its biological interactions. The presence of chlorine and methyl groups on the phenyl rings enhances its lipophilicity, facilitating membrane penetration and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 459.96 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| Log P | 3.45 (predicted) |
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on chloroacetamides revealed that those with halogenated substituents, such as 4-chlorophenyl, showed enhanced activity against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Mechanism of Action : The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways due to the lipophilic nature of the compound, allowing it to effectively penetrate bacterial cells .
Anticancer Activity
Research indicates that the compound may also possess anticancer properties. A study explored the effects of related imidazole derivatives on cancer cell lines, finding that certain structural modifications led to increased cytotoxicity . The presence of electron-donating groups and specific ring structures were identified as critical factors influencing activity against various cancer cell lines.
Table 2: Antimicrobial Efficacy Against Selected Pathogens
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
| Methicillin-resistant S. aureus | High |
Study 1: Synthesis and Testing of Chloroacetamides
A study synthesized several chloroacetamides, including derivatives of N-(4-chlorophenyl). The compounds were tested for antimicrobial activity against a panel of pathogens. Results indicated that compounds with para-substituted phenyl groups displayed superior efficacy against Gram-positive bacteria compared to their ortho or meta counterparts .
Study 2: Structure-Activity Relationship Analysis
Another investigation focused on the SAR of imidazole derivatives. It was found that modifications to the imidazole ring significantly impacted cytotoxicity against cancer cell lines. Specifically, compounds with additional methyl or halogen substituents exhibited enhanced growth inhibition in vitro .
Comparison with Similar Compounds
Key Observations :
- The dual 4-chlorophenyl groups may increase steric bulk, affecting binding interactions .
- Functional Group Variations : The sulfanyl bridge in the target compound differs from sulfonamides (e.g., cyazofamid ) and sulfoxides (e.g., ), which influence hydrogen-bonding capacity and metabolic stability.
2.4 Crystallographic and Computational Insights
- The SHELX software suite () is widely used for resolving structures of imidazole derivatives, including analogs like . The target compound’s structure could be refined using SHELXL, leveraging its robustness for small-molecule crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
